2-(2-アミノ-5-(2-メトキシフェニル)ピリミジン-4-イル)-5-メトキシフェノール

説明

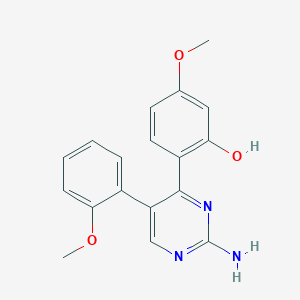

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methoxy groups, as well as a phenol moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

科学的研究の応用

Chemistry

Building Block for Organic Synthesis:

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation processes.

Table 1: Reactions Involving 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Quinone derivatives | Useful in synthesizing dyes and pigments |

| Reduction | Amines | Important for pharmaceuticals |

| Substitution | Various substituted derivatives | Enhances the diversity of synthesized compounds |

Biology

Biochemical Probes:

The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds with enzymes allows researchers to explore mechanisms of action and enzyme kinetics.

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibition, 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol demonstrated significant activity against specific targets, such as protein kinases involved in cancer progression. These findings suggest potential applications in cancer research.

Medicine

Therapeutic Properties:

Research has indicated that this compound may possess anti-inflammatory and anticancer properties. It has been explored for its ability to inhibit tumor growth and modulate inflammatory responses.

Table 2: Anticancer Activity Assessment

| Study Source | Cell Lines Tested | GI50/TGI (μM) | Observations |

|---|---|---|---|

| National Cancer Institute | Various human tumor cells | 15.72/50.68 | High levels of antimitotic activity observed |

| Journal of Medicinal Chemistry | Specific cancer lines | Varies | Selective cytotoxicity towards cancer cells |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with guanidine to form the pyrimidine ring, followed by subsequent functionalization to introduce the amino and methoxy groups. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process, ensuring high purity of the final product.

化学反応の分析

Types of Reactions

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol moiety can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

作用機序

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

類似化合物との比較

Similar Compounds

- 2-(2-Amino-5-(2-chlorophenyl)pyrimidin-4-yl)-5-methoxyphenol

- 2-(2-Amino-5-(2-fluorophenyl)pyrimidin-4-yl)-5-methoxyphenol

- 2-(2-Amino-5-(2-methylphenyl)pyrimidin-4-yl)-5-methoxyphenol

Uniqueness

Compared to similar compounds, 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound exhibits a complex structure characterized by a pyrimidine ring substituted with an amino group and methoxyphenyl moieties, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The functional groups present in the structure allow for hydrogen bonding and hydrophobic interactions, which modulate the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this specific compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives possess potent antibacterial activity against various strains of bacteria, outperforming conventional antibiotics like ampicillin .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Pyrimidine derivatives are known to exhibit cytotoxic effects against several cancer cell lines, demonstrating selective toxicity toward tumor cells while sparing normal cells . In vitro studies have reported that compounds with similar structural features can inhibit cancer cell proliferation effectively.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is evidence suggesting that pyrimidine derivatives may possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial potency of various pyrimidine derivatives, including 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.012 μg/mL against Staphylococcus aureus topoisomerase IV, highlighting the compound's potential as a novel antibacterial agent .

- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of related pyrimidine compounds on T-lymphoblastic cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity with CC50 values significantly lower than those observed in non-cancerous cell lines, underscoring their potential in cancer therapy .

Data Tables

特性

IUPAC Name |

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-11-7-8-13(15(22)9-11)17-14(10-20-18(19)21-17)12-5-3-4-6-16(12)24-2/h3-10,22H,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAHKSMATYIAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327919 | |

| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648236 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

850800-18-9 | |

| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。